molecular formula C42H52N4O6 B142667 Methylpheophorbide-a-(hexyl-ether) CAS No. 128146-77-0

Methylpheophorbide-a-(hexyl-ether)

Cat. No. B142667
M. Wt: 708.9 g/mol
InChI Key: YSXJXWCZRCXKHU-RAECGGCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylpheophorbide-a-(hexyl-ether) is a chlorophyll derivative that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of Methylpheophorbide-a-(hexyl-ether) involves the production of reactive oxygen species (ROS) in cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, where it induces the production of ROS. The increased levels of ROS cause oxidative stress, which leads to cell death in cancer cells.

Biochemical And Physiological Effects

Methylpheophorbide-a-(hexyl-ether) has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its selectivity towards cancer cells. This compound is selectively taken up by cancer cells and accumulates in the mitochondria, making it an effective therapy for cancer treatment. However, one of the limitations of using Methylpheophorbide-a-(hexyl-ether) in lab experiments is its potential toxicity to normal cells. This compound can induce oxidative stress in normal cells, leading to cell death.

Future Directions

For the study of Methylpheophorbide-a-(hexyl-ether) include the development of novel analogs, optimization of the synthesis method, and combination with other therapies.

Synthesis Methods

Methylpheophorbide-a-(hexyl-ether) is synthesized using various methods, including the extraction of chlorophyll from plants or the synthesis of chlorophyll analogs. One of the most commonly used methods for the synthesis of Methylpheophorbide-a-(hexyl-ether) is the acid-catalyzed reaction of chlorophyll-a with hexanol. This method involves the use of concentrated HCl and hexanol, which are added to chlorophyll-a and heated to a specific temperature. The resulting product is then purified using column chromatography to obtain pure Methylpheophorbide-a-(hexyl-ether).

Scientific Research Applications

Methylpheophorbide-a-(hexyl-ether) has been extensively studied for its potential applications in cancer treatment. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Methylpheophorbide-a-(hexyl-ether) has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

CAS RN

128146-77-0

Product Name

Methylpheophorbide-a-(hexyl-ether)

Molecular Formula

C42H52N4O6

Molecular Weight

708.9 g/mol

IUPAC Name

methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1

InChI Key

YSXJXWCZRCXKHU-RAECGGCMSA-N

Isomeric SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C

synonyms

methylpheophorbide-a-(hexyl-ether)
MP-A-6E

Origin of Product

United States

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